2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile
Overview
Description
2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C14H9N3O2 and its molecular weight is 251.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Mono and Bis Amino-5H-Chromeno Derivatives Synthesis : A study by Kibou et al. (2016) demonstrated a solventless synthesis of mono and bis amino-5H-chromeno derivatives, a category to which 2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile belongs. This method offers simplicity, mild conditions, and environmental friendliness (Kibou et al., 2016).
Synthesis of 2,4-Diamino-5H-Chromeno Derivatives : Shaabani et al. (2010) reported a one-pot three-component synthesis of 2,4-diamino-5H-chromeno derivatives, closely related to the specified compound. This method yielded good-to-excellent results under mild conditions (Shaabani et al., 2010).
Chemical Reactions and Compounds Formation
Formation of Heterocyclic Systems : Bondarenko et al. (2016) synthesized 2-{[(5-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile derivatives, demonstrating the potential of adjacent active methylene, nitrile, and hydroxyl groups in the molecule for forming novel heterocyclic systems (Bondarenko et al., 2016).
Spectroscopic and Docking Studies : Vereshchagin et al. (2017) conducted structural, spectroscopic, and docking studies on 5C-substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles. They explored the molecular docking relationship with the binding pockets of mitogen-activated protein kinase, suggesting biomedical applications (Vereshchagin et al., 2017).
Synthesis Methodologies
- One-Pot Synthesis Approach : Elinson et al. (2022) investigated a one-pot transformation leading to 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. This demonstrates the efficiency of one-pot synthesis methods in creating complex chromeno[2,3-b]pyridine derivatives (Elinson et al., 2022).
- Efficient Multicomponent Approach : A study by Elinson et al. (2018) presented a multicomponent approach for synthesizing 5-C-substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine scaffold, highlighting the potential for creating novel compounds suitable for biomedical applications (Elinson et al., 2018).
Properties
IUPAC Name |
2-amino-7-methyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2/c1-7-2-3-11-9(4-7)12(18)10-5-8(6-15)13(16)17-14(10)19-11/h2-5H,1H3,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXRKDVOSYFSPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C(=N3)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351549 | |
Record name | 2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68302-13-6 | |
Record name | 2-Amino-7-methyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68302-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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